1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine
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Overview
Description
1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopentylmethyl group attached to the indole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Cyclopentylmethyl Group Addition: The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopentylmethyl moiety is replaced by the indole nitrogen.
Reduction: The final step involves the reduction of the indole nitrogen to form the 2,3-dihydro-1H-indol-5-amine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole nitrogen can be oxidized to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen.
Substitution: Substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-5,6-quinone, indole-5,6-dione, etc.
Reduction Products: 2,3-dihydro-1H-indol-5-amine derivatives.
Substitution Products: Alkylated or amino-substituted indole derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indole derivatives are known to interact with various biological targets, making this compound a potential candidate for drug discovery.
Medicine: The compound's structural similarity to biologically active indole derivatives suggests potential therapeutic applications, such as in the treatment of neurological disorders or as anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The exact mechanism would depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.
5-Hydroxyindole: A derivative of indole with potential neuroprotective effects.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
Uniqueness: 1-(Cyclopentylmethyl)-2,3-dihydro-1H-indol-5-amine stands out due to its unique cyclopentylmethyl group, which can impart distinct chemical and biological properties compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments in this area could lead to new discoveries and innovations.
Properties
IUPAC Name |
1-(cyclopentylmethyl)-2,3-dihydroindol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-5-6-14-12(9-13)7-8-16(14)10-11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJODRULSKCKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC3=C2C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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